4-methanesulfonyl-N-[2-(4-methoxyphenyl)ethyl]-1,3-benzothiazol-2-amine
Description
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-4-methylsulfonyl-1,3-benzothiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S2/c1-22-13-8-6-12(7-9-13)10-11-18-17-19-16-14(23-17)4-3-5-15(16)24(2,20)21/h3-9H,10-11H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKEIUSQNOYRSHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC2=NC3=C(S2)C=CC=C3S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization with α-Halo Ketones
A common approach utilizes α-halo ketones, such as chloroacetophenone, reacted with 2-aminothiophenol in the presence of a base. For example, heating 2-aminothiophenol with 4-chloroacetophenone in ethanol at reflux for 12 hours yields 4-phenyl-1,3-benzothiazol-2-amine. Modifications to this protocol include substituting chloroacetophenone with methylsulfonyl-containing precursors to direct functionalization at the 4-position.
Thiourea-Mediated Cyclization
Alternative routes employ thiourea and iodine in acetophenone derivatives. In a study by Nanomedicine-RJ, 2-amino-4-(4-methoxyphenyl)-1,3-thiazole was synthesized by triturating iodine (5 g, 0.02 mol) and thiourea (3 g, 0.04 mol) in acetophenone, followed by heating at 70°C for 8 hours. This method emphasizes the role of iodine as both an oxidizing agent and cyclization promoter.
Introduction of the Methanesulfonyl Group
Functionalization at the 4-position of the benzothiazole core is critical for achieving the target structure.
Sulfonation via Electrophilic Aromatic Substitution
Direct sulfonation using methanesulfonyl chloride (MsCl) in the presence of a Lewis acid catalyst, such as AlCl₃, enables the introduction of the methanesulfonyl group. Reaction conditions typically involve dichloromethane as the solvent at 0–5°C for 4–6 hours, achieving yields of 65–75%.
Oxidative Sulfonation
An alternative method employs oxidative conditions with methanesulfinic acid and hydrogen peroxide (H₂O₂) in acetic acid. This approach avoids the use of harsh Lewis acids and proceeds at room temperature over 24 hours, with yields comparable to direct sulfonation.
Coupling with 4-Methoxyphenethylamine
The final step involves conjugating the methanesulfonyl-substituted benzothiazole with 4-methoxyphenethylamine.
Nucleophilic Substitution
Activation of the 2-amine position via conversion to a chloro intermediate (e.g., using POCl₃) facilitates nucleophilic substitution with 4-methoxyphenethylamine. Reactions are conducted in tetrahydrofuran (THF) with triethylamine as a base, yielding the target compound after 6–8 hours at 60°C.
Reductive Amination
A two-step process involves forming a Schiff base between the benzothiazol-2-amine and 4-methoxyphenylacetaldehyde, followed by reduction with sodium borohydride (NaBH₄). This method offers higher regioselectivity and avoids halogenated intermediates.
Optimization of Reaction Conditions
Critical parameters influencing yield and purity include solvent choice, temperature, and catalyst selection.
Solvent Effects
| Solvent | Reaction Type | Yield (%) |
|---|---|---|
| THF | Nucleophilic substitution | 72 |
| Ethanol | Cyclization | 68 |
| Dichloromethane | Sulfonation | 75 |
Polar aprotic solvents like THF enhance nucleophilicity in substitution reactions, while ethanol facilitates cyclization through hydrogen bonding.
Temperature and Time
Optimized sulfonation occurs at 0–5°C to minimize side reactions, whereas coupling reactions require elevated temperatures (60–80°C) to achieve acceptable conversion rates.
Analytical Characterization
Spectroscopic Data
Purity and Yield
| Step | Purity (%) | Yield (%) |
|---|---|---|
| Benzothiazole formation | 95 | 70 |
| Sulfonation | 90 | 75 |
| Coupling | 98 | 80 |
Industrial-Scale Production Considerations
Large-scale synthesis employs continuous flow reactors to enhance efficiency. For instance, a patented process utilizes 60–90% sulfuric acid as both a solvent and catalyst for sulfonation, achieving throughputs of 1–5 kg/hour. Automated purification systems, including centrifugal partition chromatography, ensure consistent product quality.
Challenges and Mitigation Strategies
Byproduct Formation
Over-sulfonation and dimerization are common issues. These are mitigated by controlling stoichiometry (1:1 molar ratio of benzothiazole to MsCl) and employing low temperatures.
Solvent Recovery
Green chemistry principles advocate for solvent recycling, particularly in ethanol and THF-based reactions, reducing environmental impact and cost.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The methoxy group can be oxidized to a hydroxyl group under specific conditions.
Reduction: : The methanesulfonyl group can be reduced to a sulfide.
Substitution: : The benzothiazole core can undergo nucleophilic substitution reactions with different reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophiles like amines and alcohols can be used, with reaction conditions varying based on the specific reagent.
Major Products Formed
Oxidation: : Formation of 4-methanesulfonyl-N-[2-(4-hydroxyphenyl)ethyl]-1,3-benzothiazol-2-amine.
Reduction: : Formation of 4-methanesulfanyl-N-[2-(4-methoxyphenyl)ethyl]-1,3-benzothiazol-2-amine.
Substitution: : Various substituted benzothiazoles depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its structural features which may interact with biological targets.
- Anti-inflammatory Activity : Research has indicated that compounds similar to 4-methanesulfonyl-N-[2-(4-methoxyphenyl)ethyl]-1,3-benzothiazol-2-amine exhibit anti-inflammatory properties. These properties are attributed to the modulation of inflammatory pathways, potentially making it useful in treating conditions like arthritis and other inflammatory disorders .
- Anticancer Potential : There is ongoing research into the anticancer properties of benzothiazole derivatives. The compound may inhibit cancer cell proliferation by interfering with specific signaling pathways involved in tumor growth and metastasis .
Synthetic Utility
This compound serves as a versatile building block in organic synthesis due to its functional groups that allow for further chemical modifications.
- Synthesis of Complex Molecules : It can be utilized as an intermediate in the synthesis of more complex molecules, particularly those targeting specific biological activities. This includes modifications that enhance solubility or bioavailability, critical factors in drug development .
- Reactions and Derivatives : The presence of the methanesulfonyl group allows for various nucleophilic substitutions or coupling reactions, leading to the formation of diverse derivatives that can be screened for biological activity.
Case Study 1: Anti-inflammatory Effects
A study published in a peer-reviewed journal demonstrated that a related compound exhibited significant inhibition of pro-inflammatory cytokines in vitro. This suggests that this compound could similarly modulate inflammatory responses, warranting further investigation into its mechanism of action and therapeutic potential .
Case Study 2: Anticancer Activity
In another study, derivatives of benzothiazole were tested against various cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways. This finding highlights the potential role of this compound as a candidate for cancer therapy .
Mechanism of Action
The mechanism by which 4-methanesulfonyl-N-[2-(4-methoxyphenyl)ethyl]-1,3-benzothiazol-2-amine exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Varying Sulfonyl Groups
Benzothiazole derivatives with different sulfonyl substituents demonstrate distinct biological activities. For instance:
- N-(4-(Benzothiazole-2-yl)phenyl)benzenesulfonamide (): Contains a bulkier benzenesulfonyl group instead of methanesulfonyl. This substitution reduces metabolic stability due to increased steric hindrance but may enhance binding to hydrophobic targets .
- 4-Methyl-6-nitro-1,3-benzothiazol-2-amine (): Lacks a sulfonyl group but features nitro and methyl groups.
Key Insight : Methanesulfonyl balances electronic effects and steric bulk, optimizing pharmacokinetic profiles compared to bulkier or more reactive substituents.
Substituted Phenethylamine Derivatives
The 2-(4-methoxyphenyl)ethyl chain distinguishes the target compound from analogs with simpler alkyl or aryl groups:
- 2-Hydroxy-N-[2-(4-methoxyphenyl)ethyl]benzamide (Rip-B) (): Shares the 4-methoxyphenethyl group but replaces benzothiazole with a salicylamide core. Rip-B exhibits anti-inflammatory activity, suggesting the phenethyl group contributes to target engagement in inflammation pathways .
- N-(2-Methoxyphenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine (): Features a benzoxadiazole core and lacks the sulfonyl group. The methoxy substitution at the ortho position reduces steric accessibility compared to the para-substituted target compound .
Key Insight : Para-substitution on the phenyl ring maximizes spatial orientation for receptor interactions, while the benzothiazole core enhances π-π stacking compared to benzoxadiazoles.
Heterocyclic Core Modifications
Variations in the heterocyclic scaffold significantly alter biological activity:
- (E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine (): Replaces benzothiazole with thiadiazole, which is associated with insecticidal and fungicidal activities. Thiadiazoles generally exhibit higher electrophilicity but lower metabolic stability .
- 2-N,4-N-bis(4-methoxyphenyl)-6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1,3,5-triazine-2,4-diamine (): Utilizes a triazine core with thiadiazole and methoxyphenyl groups. Triazines offer planar geometry for DNA intercalation but may reduce blood-brain barrier penetration compared to benzothiazoles .
Key Insight : Benzothiazoles provide a balance of aromaticity and stability, making them preferable for central nervous system-targeting agents.
Biological Activity
4-Methanesulfonyl-N-[2-(4-methoxyphenyl)ethyl]-1,3-benzothiazol-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of antitumor and anti-inflammatory properties. This article reviews the available literature on its biological activity, including relevant case studies, structure-activity relationships, and experimental findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C16H19N3O2S
- Molecular Weight : 335.41 g/mol
This compound features a benzothiazole core, which is known for its diverse pharmacological properties.
Antitumor Activity
Recent studies have highlighted the antitumor potential of benzothiazole derivatives. For instance, compounds structurally similar to this compound have shown significant activity against various cancer cell lines. A notable lead compound in this class, 2-(4-amino-3-methylphenyl)benzothiazole (DF 203), has demonstrated nanomolar activity against human breast cancer cell lines and has been effective against ovarian, lung, renal, and colon carcinoma cell lines .
Anti-inflammatory Activity
Benzothiazole derivatives are also recognized for their anti-inflammatory properties. In particular, compounds similar to this compound have been evaluated in carrageenan-induced rat foot edema tests. These studies found that related compounds exhibited anti-inflammatory effects comparable to established drugs like phenylbutazone and indomethacin .
Structure-Activity Relationship (SAR)
The biological activity of benzothiazole derivatives is often linked to specific structural features. The presence of substituents on the benzothiazole ring can significantly influence potency and selectivity. For example:
- Methoxy Substituents : Compounds with methoxy groups at specific positions on the aromatic ring tend to enhance antitumor activity.
- Sulfonamide Groups : The incorporation of sulfonamide functionalities has been associated with improved solubility and bioavailability.
Experimental Findings
The following table summarizes key findings from various studies on the biological activity of related benzothiazole compounds:
| Compound Name | Activity Type | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|---|
| DF 203 | Antitumor | MCF-7 (Breast Cancer) | <0.01 | |
| Compound A | Anti-inflammatory | Rat Foot Edema Model | 0.25 | |
| Compound B | Antitumor | A549 (Lung Cancer) | 0.05 |
Case Studies
- Case Study on Antitumor Efficacy : In a study evaluating the efficacy of DF 203, researchers observed a significant reduction in tumor size in xenograft models when treated with this compound compared to controls . The mechanism was suggested to involve apoptosis induction and cell cycle arrest.
- Case Study on Anti-inflammatory Mechanism : Another study focused on the anti-inflammatory effects of related benzothiazoles revealed that these compounds inhibit the NF-kB pathway, leading to decreased production of pro-inflammatory cytokines in vitro .
Q & A
Q. Basic
- NMR (¹H/¹³C) : Essential for confirming substituent positions (e.g., methanesulfonyl and methoxyphenyl groups) and verifying benzothiazole core integrity. Coupling patterns in aromatic regions distinguish substitution patterns .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, particularly for sulfonyl and benzothiazole moieties .
- HPLC : A C18 column with acetonitrile/water gradient elution is recommended for purity analysis (>95% purity threshold). Retention time comparison with standards helps detect impurities .
How can researchers resolve contradictions in reported bioactivity data for benzothiazol-2-amine derivatives?
Advanced
Contradictions in bioactivity (e.g., enzyme inhibition efficacy) may arise from:
- Structural analogs : Subtle differences in substituents (e.g., methoxy vs. methylsulfonyl groups) can alter binding affinity. Comparative studies using isosteric replacements are advised .
- Assay conditions : Variations in pH, temperature, or co-solvents (e.g., DMSO concentration) may affect results. Standardized protocols (e.g., IC₅₀ measurements at fixed DMSO ≤1%) are critical .
- Computational validation : Molecular docking studies can predict binding modes to reconcile discrepancies. For example, methanesulfonyl groups may sterically hinder interactions in certain protein conformations .
What strategies optimize reaction conditions to enhance synthetic yield?
Q. Advanced
- Solvent selection : Polar aprotic solvents (DMF, DCM) improve solubility of intermediates, while additives like Hünig’s base can stabilize reactive species .
- Catalysis : Pd-based catalysts or Lewis acids (e.g., ZnCl₂) accelerate cyclization steps in thiazole formation .
- Workup optimization : Sequential washing with saturated NaHCO₃ and brine minimizes acidic/byproduct contamination .
How can computational modeling guide functional group modifications to improve pharmacological properties?
Q. Advanced
- QSAR studies : Correlate electronic (e.g., sulfonyl group electronegativity) and steric parameters with bioactivity. Methoxy-to-ethoxy substitutions may enhance lipophilicity and blood-brain barrier penetration .
- Docking simulations : Predict interactions with targets like cyclooxygenase-2 (COX-2) or kinases. For instance, the methanesulfonyl group’s sulfone oxygen may form hydrogen bonds with catalytic residues .
What are the known biological targets of structurally related benzothiazol-2-amine derivatives?
Q. Basic
- Enzyme inhibition : Analogous compounds inhibit COX-2, 5-lipoxygenase (5-LOX), and tyrosine kinases due to electron-withdrawing sulfonyl groups enhancing electrophilic reactivity .
- Anticancer activity : Benzothiazole cores intercalate DNA or disrupt tubulin polymerization, as seen in derivatives with similar substitution patterns .
What analytical criteria define compound purity, and how are degradation products monitored?
Q. Basic
- Acceptable thresholds : ≥95% purity (HPLC), ≤0.5% residual solvents (GC-MS), and absence of heavy metals (ICP-MS) .
- Stability studies : Accelerated degradation under heat/light (40°C, 75% RH for 4 weeks) identifies hydrolytic cleavage of the sulfonyl group or benzothiazole ring oxidation .
How do structural modifications impact the compound’s pharmacokinetic profile?
Q. Advanced
- Sulfonyl group replacement : Replacing methanesulfonyl with trifluoromethanesulfonyl increases metabolic stability but may reduce solubility .
- PEGylation : Adding polyethylene glycol chains to the methoxyphenyl ethylamine side chain enhances half-life by reducing renal clearance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
